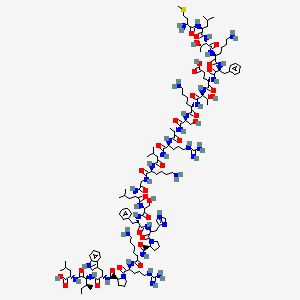
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a suitable oxidizing agent to form the oxathiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxathiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxathiazoles .
Scientific Research Applications
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds share a similar sulfur-nitrogen-oxygen ring structure and exhibit comparable chemical properties.
Thioamides: Thioamides are structurally related and can undergo similar chemical reactions.
5-arylazothiazoles: These compounds have a similar oxathiazole ring and are used in similar applications.
Uniqueness
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is unique due to its specific substitution pattern and the presence of the oxathiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C3H6N2O3S |
|---|---|
Molecular Weight |
150.16 g/mol |
IUPAC Name |
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine |
InChI |
InChI=1S/C3H6N2O3S/c1-2-5-3(4)8-9(2,6)7/h2H,1H3,(H2,4,5) |
InChI Key |
HVZPLAKFQRNWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(OS1(=O)=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)

![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)



![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)




